molecular formula C10H20N2O3 B3151950 tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate CAS No. 724788-29-8

tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate

Cat. No.: B3151950
CAS No.: 724788-29-8
M. Wt: 216.28
InChI Key: MLTCALYMVICSBJ-HTQZYQBOSA-N
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Description

Tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a hydroxyl group, and a piperidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is typically performed in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the piperidine ring or the carbamate group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    Tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCALYMVICSBJ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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